Cas no 13250-82-3 (2-(Thiophen-3-yl)-1,3-dioxolane)

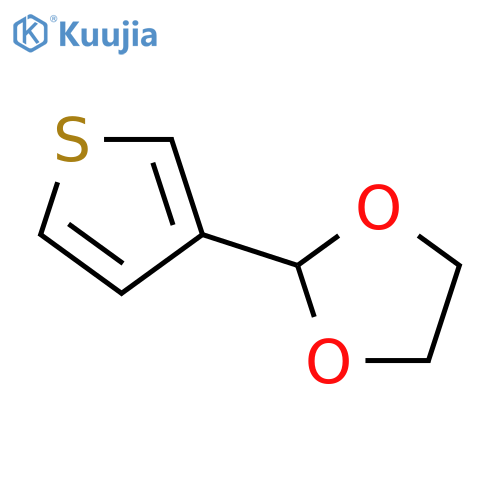

13250-82-3 structure

商品名:2-(Thiophen-3-yl)-1,3-dioxolane

2-(Thiophen-3-yl)-1,3-dioxolane 化学的及び物理的性質

名前と識別子

-

- 2-(Thiophen-3-yl)-1,3-dioxolane

- 2-(3-Thienyl)-1,3-dioxolane

- 1,3-Dioxolane,2-(3-thienyl)-

- 2-thiophen-3-yl-1,3-dioxolane

- 3-(1,3-Dioxolan-2-yl)thiophene

- 3-Thiophenecarboxaldehyde ethylene acetal

- 2-Thioph-3-Yl-[1,3]Dioxolane

- MLS003115233

- VOJKCZSSUHBMKS-UHFFFAOYSA-N

- 1,3-Dioxolane, 2-(3-thienyl)-

- NSC241128

- 3-(1.3-Dioxolan-2-yl)thiophene

- 2-thiophene-3-yl-[1,3]dioxolane

- 5982AA

- 3-(1,3-dioxolane-2-yl)-thiophene

- 3-Th

- thiophene-3-carboxaldehyde ethylene acetal

- T2623

- DTXSID80311308

- MFCD06209359

- FT-0733567

- AKOS006282764

- SMR001830815

- EN300-322280

- 13250-82-3

- NSC-241128

- CS-0186454

- AS-50018

- SCHEMBL972162

- CHEMBL2131355

- A888285

- O10540

- DB-062904

-

- MDL: MFCD06209359

- インチ: 1S/C7H8O2S/c1-4-10-5-6(1)7-8-2-3-9-7/h1,4-5,7H,2-3H2

- InChIKey: VOJKCZSSUHBMKS-UHFFFAOYSA-N

- ほほえんだ: S1C([H])=C([H])C(=C1[H])C1([H])OC([H])([H])C([H])([H])O1

計算された属性

- せいみつぶんしりょう: 156.02500

- どういたいしつりょう: 156.0245

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 112

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.7

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 密度みつど: 1.254

- ふってん: 84°C/1.4mmHg(lit.)

- フラッシュポイント: 102.2ºC

- 屈折率: 1.5430 to 1.5470

- PSA: 46.70000

- LogP: 1.79350

2-(Thiophen-3-yl)-1,3-dioxolane セキュリティ情報

- ちょぞうじょうけん:0-10°C

2-(Thiophen-3-yl)-1,3-dioxolane 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(Thiophen-3-yl)-1,3-dioxolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-322280-1g |

2-(thiophen-3-yl)-1,3-dioxolane |

13250-82-3 | 95% | 1g |

$93.0 | 2023-09-04 | |

| Enamine | EN300-322280-5.0g |

2-(thiophen-3-yl)-1,3-dioxolane |

13250-82-3 | 95% | 5.0g |

$339.0 | 2023-02-24 | |

| TRC | T369565-100mg |

2-(Thiophen-3-yl)-1,3-dioxolane |

13250-82-3 | 100mg |

$ 80.00 | 2022-06-02 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162825-5G |

2-(Thiophen-3-yl)-1,3-dioxolane |

13250-82-3 | 97% | 5g |

¥926.90 | 2023-08-31 | |

| abcr | AB262446-250 mg |

2-(3-Thienyl)-1,3-dioxolane; . |

13250-82-3 | 250 mg |

€72.90 | 2023-07-20 | ||

| eNovation Chemicals LLC | D571196-100g |

2-(3-Thienyl)-1,3-dioxolane |

13250-82-3 | 97% | 100g |

$1500 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2623-5g |

2-(Thiophen-3-yl)-1,3-dioxolane |

13250-82-3 | 97.0%(GC) | 5g |

¥880.0 | 2022-06-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162825-1g |

2-(Thiophen-3-yl)-1,3-dioxolane |

13250-82-3 | 97% | 1g |

¥267.90 | 2023-08-31 | |

| abcr | AB262446-1 g |

2-(3-Thienyl)-1,3-dioxolane; . |

13250-82-3 | 1 g |

€81.90 | 2023-07-20 | ||

| 1PlusChem | 1P001187-250mg |

1,3-Dioxolane, 2-(3-thienyl)- |

13250-82-3 | 95% GC | 250mg |

$4.00 | 2025-02-18 |

2-(Thiophen-3-yl)-1,3-dioxolane 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

13250-82-3 (2-(Thiophen-3-yl)-1,3-dioxolane) 関連製品

- 3199-44-8(Thiophene-3-carboxaldehyde diethyl acetal)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13250-82-3)2-(Thiophen-3-yl)-1,3-dioxolane

清らかである:99%

はかる:25g

価格 ($):153.0